An In-depth Technical Guide to N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS No. 851398-77-1)
An In-depth Technical Guide to N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS No. 851398-77-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a specialized organic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, featuring a reactive α-chloro ketone and a substituted amide moiety, positions it as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, potential research applications, and essential safety and handling procedures. While specific experimental data for this compound is limited, this guide draws upon established chemical principles and data from structurally related analogs to provide a robust technical resource for laboratory professionals.
Chemical Identity and Physicochemical Properties
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is classified as a substituted aromatic ketone. The presence of both a reactive chloroacetyl group and a stable propanamide moiety makes it a valuable intermediate in multi-step organic syntheses.
| Property | Value | Source/Comment |
| CAS Number | 851398-77-1 | - |
| Molecular Formula | C13H16ClNO2 | - |
| Molecular Weight | 253.73 g/mol | - |
| IUPAC Name | N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide | - |
| Appearance | Expected to be a solid at room temperature, likely a white to off-white powder. | Inferred from analogous compounds. |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and very low solubility in water. | Based on chemical structure. |
| Melting Point | Not available in the public domain. | - |
| Boiling Point | Not available in the public domain; likely to decompose at high temperatures. | - |
| Stability | Stable under standard laboratory conditions. Sensitive to strong nucleophiles, bases, and high temperatures. | Based on the reactivity of α-chloro ketones. |
Synthesis and Purification: A Mechanistic Approach
The synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is most effectively achieved through a Friedel-Crafts acylation reaction. This well-established method allows for the introduction of the chloroacetyl group onto the aromatic ring of a suitable precursor.
Underlying Principles of the Synthesis
The core of this synthesis is the electrophilic aromatic substitution, where the chloroacetyl group acts as the electrophile. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the chloroacetyl chloride, making it a more potent electrophile. The reaction is directed to the para position of the N-phenyl-2-methylpropanamide due to the ortho, para-directing effect of the amide group.
Detailed Step-by-Step Experimental Protocol
Materials:
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N-phenyl-2-methylpropanamide
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Chloroacetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
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Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the chloroacetylium ion-Lewis acid complex.
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Addition of the Substrate: Dissolve N-phenyl-2-methylpropanamide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: A workflow diagram illustrating the synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the para-substituted region), a singlet for the -CH₂Cl protons, a septet and a doublet for the isopropyl group protons of the propanamide moiety, and a singlet for the amide N-H proton.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (ketone and amide), the aromatic carbons, the -CH₂Cl carbon, and the carbons of the isopropyl group.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ketone and amide, and C-H stretches of the aromatic and aliphatic groups.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotopic pattern.
Applications in Research and Drug Development
The primary utility of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.
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Scaffold for Library Synthesis: The reactive chloroacetyl group serves as a handle for introducing a wide variety of nucleophiles, allowing for the rapid generation of a library of derivatives for biological screening.
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Precursor for Heterocyclic Compounds: The α-chloro ketone moiety can participate in cyclization reactions to form various heterocyclic systems, which are common motifs in bioactive molecules.
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Intermediate for Pharmaceutical Ingredients: While not a direct precursor to a major drug like some of its analogs, its structural motifs are relevant to the synthesis of compounds with potential biological activity. For instance, related chloroacetylphenyl derivatives are used in the synthesis of the antihistamine Bilastine.[1]
Caption: A diagram showing the reactive sites of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide for further chemical modification.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Toxicological Information: Specific toxicological data for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is not available. However, α-chloro ketones are generally considered to be lachrymators and skin irritants. The compound should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a valuable chemical intermediate with significant potential for applications in synthetic chemistry and drug discovery. While detailed experimental data for this specific compound is not widely available, its synthesis and reactivity can be reliably predicted based on established chemical principles and comparison with structurally similar molecules. This guide provides a solid foundation for researchers and scientists to safely handle, synthesize, and utilize this compound in their work.
References
- Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
